molecular formula C7H6BrF2NO2S B13077355 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide

5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide

Katalognummer: B13077355
Molekulargewicht: 286.10 g/mol
InChI-Schlüssel: QHDLQNHHHWNPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H6BrF2NO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 5-bromo-2,4-difluorotoluene followed by the introduction of the N-methyl group. The reaction conditions often include the use of sulfonyl chlorides and methylamines under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using specialized reactors to handle the reagents and conditions required. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products may include various substituted benzene derivatives.

    Oxidation Products: Sulfonic acids or sulfonate esters.

    Reduction Products: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2,4-difluorotoluene
  • 1-Bromo-4,5-difluoro-2-methylbenzene
  • 2,4-Difluorobenzenesulfonyl chloride

Comparison: 5-Bromo-2,4-difluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of the N-methyl group and the sulfonamide functionality, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H6BrF2NO2S

Molekulargewicht

286.10 g/mol

IUPAC-Name

5-bromo-2,4-difluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H6BrF2NO2S/c1-11-14(12,13)7-2-4(8)5(9)3-6(7)10/h2-3,11H,1H3

InChI-Schlüssel

QHDLQNHHHWNPOV-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=CC(=C(C=C1F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.